Lipophilicity (LogP) Comparison vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the meta position significantly modulates the compound's lipophilicity compared to its non-fluorinated analog. The measured LogP for 4-Bromo-5-fluoro-2-methylbenzaldehyde is 3.20 , which is higher than that of 4-bromo-2-methylbenzaldehyde (LogP = 2.82 at pH 5.5/7.4) . This increase in LogP is a critical differentiator, as it implies enhanced membrane permeability and altered distribution characteristics, a common and desirable effect of strategic fluorine incorporation in medicinal chemistry.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.20 |
| Comparator Or Baseline | 4-bromo-2-methylbenzaldehyde (LogP = 2.82) |
| Quantified Difference | Increase of 0.38 LogP units |
| Conditions | Predicted or experimentally derived partition coefficient (octanol-water). |
Why This Matters
For procurement in drug discovery, this quantifiable difference in LogP directly influences predictions of a compound's pharmacokinetic profile, making 4-Bromo-5-fluoro-2-methylbenzaldehyde a distinct chemical starting point from its non-fluorinated analog.
